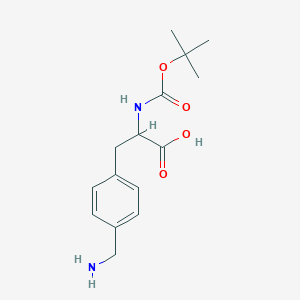

N-BOC-4-(Aminomethyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHQPVLBHXDZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N Boc 4 Aminomethyl L Phenylalanine Within Contemporary Chemical Research

Significance as a Specialized Amino Acid Derivative in Advanced Organic Synthesis

The strategic placement of functional groups in N-BOC-4-(aminomethyl)-L-phenylalanine makes it an invaluable tool in advanced organic synthesis, particularly in the construction of peptides and other complex organic molecules. The BOC group provides temporary protection for the alpha-nitrogen, preventing unwanted reactions during coupling processes. peptide.commasterorganicchemistry.com This protection is crucial in peptide synthesis to ensure the controlled, sequential addition of amino acids to form a specific peptide chain. peptide.com

The compound serves as a critical intermediate for synthesizing various substituted phenylalanine products. chemicalbook.com The aminomethyl group on the phenyl ring offers a site for further chemical modification. This bifunctionality allows chemists to introduce diverse substituents or link the amino acid to other molecules, creating novel structures with tailored properties. For example, it is used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists and potent, selective inhibitors of the proteasome's trypsin-like site. chemicalbook.com

The BOC protecting group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.comfishersci.co.uk This deprotection step is clean, often liberating carbon dioxide and t-butyl alcohol, and is a cornerstone of the BOC strategy in solid-phase peptide synthesis (SPPS). masterorganicchemistry.com The stability of the BOC group to most nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used elsewhere in the molecule. organic-chemistry.org

Overview of Research Utility in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound and its derivatives are instrumental in developing new therapeutic agents and research tools. chemimpex.comchemimpex.com The ability to modify the side chain allows for the creation of peptide-based therapeutics with enhanced biological activity and stability. chemimpex.com

Key research applications include:

Peptide Synthesis : It is a fundamental building block for creating custom peptides to study protein-protein interactions and biological functions. chemimpex.comchemimpex.com The presence of both BOC and other protecting groups like Fmoc on related derivatives facilitates the selective functionalization required for complex peptide synthesis. chemimpex.comchemimpex.com

Drug Development : The compound is a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.cominnospk.com For instance, the related compound 4-Amino-N-Boc-L-phenylalanine is an intermediate in the synthesis of the anticancer agent Melphalan. innospk.com Its structural framework is also valuable in designing drugs for neurological disorders by modifying the amino acid structure to improve bioactivity. chemimpex.com

Bioconjugation : The aminomethyl group provides a handle for attaching drugs or imaging agents to biomolecules. chemimpex.com This process of bioconjugation is vital for creating targeted drug delivery systems that can increase the efficacy and reduce the side effects of therapeutic agents. chemimpex.comchemimpex.com

Neuroscience Research : The structural characteristics of this amino acid derivative make it a useful tool in studying neurotransmitter systems and developing potential neuroprotective agents. chemimpex.com

The versatility of this compound allows researchers to design and synthesize a wide array of molecules, including peptide hormones and enzyme inhibitors, highlighting its importance in drug discovery. chemimpex.com

Historical Context of Related Phenylalanine Derivatives and Protecting Group Strategies

The story of this compound is rooted in the broader history of amino acid chemistry and the development of protecting groups for peptide synthesis. Phenylalanine itself was first identified in 1879 and synthesized in 1882. wikipedia.org It is an essential amino acid and a precursor to key neurotransmitters. wikipedia.orgnih.gov

The advent of peptide synthesis created the need for temporary protection of the alpha-amino group to prevent uncontrolled polymerization. peptide.com This led to the development of various protecting groups.

Carbobenzoxy (Cbz or Z) group : Introduced in the 1930s, the Cbz group was a foundational tool in solution-phase peptide synthesis. It is stable under acidic and basic conditions and is typically removed by catalytic hydrogenation. masterorganicchemistry.comchemistrysteps.com

tert-Butyloxycarbonyl (BOC) group : The BOC group later emerged as a dominant protecting group, especially for solid-phase peptide synthesis (SPPS). peptide.comorgsyn.org Its key advantage is its lability to acid (like TFA) while being stable to the basic conditions often used for cleaving other protecting groups, such as Fmoc. peptide.comchemistrysteps.comorganic-chemistry.org This "orthogonality" is a fundamental principle in modern synthetic strategy, allowing for the selective removal of one protecting group without affecting others in a complex molecule. peptide.commasterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc) group : The Fmoc group is another widely used amino-protecting group, particularly in SPPS. peptide.com It is base-labile, making it orthogonal to the acid-labile BOC group and benzyl-based side-chain protecting groups. peptide.comorganic-chemistry.org

The development of these protecting group strategies enabled the synthesis of increasingly complex peptides and non-natural amino acid derivatives like this compound. This particular compound is a modern example of how chemists can combine a natural amino acid scaffold (L-phenylalanine) with sophisticated protecting group and functionalization strategies to create powerful tools for research and development. chemicalbook.com The synthesis of various fluorinated and radiolabeled phenylalanine analogs for applications in metabolic studies and medical imaging further illustrates the evolution of this field. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds Data sourced from multiple chemical suppliers and databases. Actual values may vary by lot.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 137452-49-4 | C₁₅H₂₂N₂O₄ | 294.32 scbt.com |

| Boc-4-amino-L-phenylalanine | 55533-24-9 | C₁₄H₂₀N₂O₄ | 280.32 sigmaaldrich.com |

| Boc-4-(Fmoc-aminomethyl)-L-phenylalanine | 170157-61-6 | C₃₀H₃₂N₂O₆ | 516.59 scbt.com |

| 4-(N-Boc-aminomethyl)-N-Boc-L-phenylalanine | 1212909-48-2 | C₂₀H₃₀N₂O₆ | 394.5 nih.gov |

| N-Boc-L-phenylalanine | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31 biosynth.com |

Table 2: Common Protecting Groups in Peptide Synthesis This table provides a brief overview of protecting groups mentioned in the text.

| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |

| tert-Butyloxycarbonyl | BOC | Strong Acid (e.g., TFA) chemistrysteps.comfishersci.co.uk | Stable to bases and nucleophiles, widely used in SPPS. organic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) peptide.comorganic-chemistry.org | Orthogonal to the acid-labile BOC group. organic-chemistry.org |

| Carbobenzoxy (Benzyloxycarbonyl) | Cbz or Z | Catalytic Hydrogenation masterorganicchemistry.comchemistrysteps.com | Stable to mild acid and base; a classic protecting group. chemistrysteps.com |

Synthetic Methodologies for N Boc 4 Aminomethyl L Phenylalanine and Its Precursors

Convergent and Linear Synthesis Strategies

Conversely, a convergent synthesis aims to improve efficiency by preparing key fragments of the target molecule independently. wikipedia.orgfiveable.me These fragments are then combined, or coupled, in the later stages of the synthesis to form the final product. chemeurope.comscholarsresearchlibrary.com This approach is generally more efficient and higher-yielding because it involves fewer sequential steps in the main reaction pathway, making it a preferred strategy for the synthesis of complex molecules, including peptides and proteins. chemistnotes.comwikipedia.orgscholarsresearchlibrary.com The synthesis of N-BOC-4-(Aminomethyl)-L-phenylalanine can be achieved through a linear modification of a phenylalanine scaffold, as detailed in the following sections.

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of carbonyl groups into organic molecules, particularly from aryl halides. researchgate.net This methodology has been effectively applied to the synthesis of precursors for this compound. A notable pathway begins with commercially available N-Boc-4-Iodo-L-phenylalanine. tandfonline.com

In a key transformation, the aryl iodide is subjected to palladium-catalyzed carbonylation using carbon monoxide (CO) gas at balloon pressure. tandfonline.com The reaction, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), generates an acyl palladium intermediate. tandfonline.comresearchgate.net This reactive species is then reduced in situ with a hydride source, like tributyltin hydride, to furnish the corresponding aldehyde, N-Boc-4-formyl-L-phenylalanine, in high yield. tandfonline.com Research has shown that purging the solvent with CO prior to the reaction is critical for achieving reproducibly high yields, which can reach up to 90%. tandfonline.com Importantly, the N-alpha-Boc protecting group remains stable under these reaction conditions. tandfonline.com This carbonylation-reduction sequence provides a direct route to the aldehyde precursor necessary for subsequent functionalization to the aminomethyl group.

The general utility of palladium-catalyzed carbonylation extends to a wide array of aryl halides and nucleophiles, making it a cornerstone of modern organic synthesis for producing carboxylic acid derivatives, aldehydes, and ketones. researchgate.netorganic-chemistry.org

Table 1: Palladium-Catalyzed Carbonylation for Aldehyde Synthesis

| Step | Starting Material | Reagents & Catalyst | Product | Yield | Reference |

| Carbonylation/Reduction | N-Boc-4-Iodo-L-phenylalanine | CO, (Ph₃P)₄Pd, Bu₃SnH, THF | N-Boc-4-formyl-L-phenylalanine | 90% | tandfonline.com |

Following the successful synthesis of the aldehyde precursor, N-Boc-4-formyl-L-phenylalanine, the next stage involves converting the formyl group into an aminomethyl group. tandfonline.com A robust and efficient method to achieve this is through the formation of an oxime intermediate, followed by catalytic reduction. tandfonline.comwikipedia.org

The aldehyde is treated with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) to facilitate the condensation reaction, yielding the corresponding oxime in excellent yield (91%). tandfonline.com Oximes are versatile intermediates that can be reduced to primary amines. wikipedia.orgresearchgate.netorganic-chemistry.org

Table 2: Oxime Formation and Reduction Sequence

| Step | Starting Material | Reagents & Catalyst | Product | Yield | Reference |

| Oxime Formation | N-Boc-4-formyl-L-phenylalanine | NH₂OH·HCl, Et₃N, EtOH | N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine | 91% | tandfonline.com |

| Catalytic Reduction | N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine | H₂, 10% Pd/C, EtOH/aq. AcOH | This compound | 95% | tandfonline.com |

Reductive alkylation, also known as reductive amination, is a highly effective method for forming carbon-nitrogen bonds, commonly used to synthesize substituted amines from primary or secondary amines and carbonyl compounds. organic-chemistry.orgnih.gov This approach is directly applicable to the derivatization of the aminomethyl side chain of this compound. chemicalbook.com

In one application, this compound serves as the amine component in a reductive alkylation reaction with acetone (B3395972). chemicalbook.com The reaction is carried out in the presence of a hydrogenation catalyst, such as 10% Pd/C, under a hydrogen atmosphere to yield the N-isopropyl derivative, L-Nα-Boc-4-(isopropylamino)phenylalanine. chemicalbook.com This demonstrates how the synthesized aminomethyl phenylalanine can act as a building block for more complex structures, such as gonadotropin-releasing hormone antagonists. chemicalbook.com

The methodology is broadly applicable to a wide range of amines and carbonyl compounds, often utilizing mild reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.orgorganic-chemistry.org Catalyst-free protocols have also been developed using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) to promote the reaction. organic-chemistry.org This versatility makes reductive alkylation a key strategy for modifying the side chains of amino acids to explore structure-activity relationships in drug discovery.

Efficient Protecting Group Strategies for Amino Acid Functionalities

In the synthesis of complex molecules like peptides or modified amino acids, protecting groups are indispensable tools. wikipedia.org They are used to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions, thereby ensuring that chemical transformations occur only at the desired site. wikipedia.org An effective protecting group strategy is paramount in amino acid chemistry, where multiple reactive sites (α-amino, α-carboxyl, and side-chain functions) coexist.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com It is introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. total-synthesis.comorganic-chemistry.org The resulting N-Boc carbamate (B1207046) is exceptionally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation. total-synthesis.com

The key feature of the Boc group is its lability under acidic conditions. total-synthesis.comorganic-chemistry.org It is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com The deprotection mechanism involves protonation of the carbamate, which triggers fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation, which subsequently forms isobutene gas. total-synthesis.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a concept crucial for selective deprotection in multi-step syntheses. total-synthesis.com The stability of the Boc group during the palladium-catalyzed carbonylation and reduction steps highlights its robustness and suitability for the synthesis of this compound. tandfonline.com

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, where each group can be removed by a specific set of reagents without affecting the others. wikipedia.orgacs.org This allows for the sequential unmasking and reaction of different functional groups, which is fundamental to modern solid-phase peptide synthesis (SPPS) and the construction of complex amino acid derivatives. nih.govnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of this strategy. altabioscience.com Unlike the acid-labile Boc group, the Fmoc group is stable to acid but is readily cleaved under mild basic conditions, typically with a secondary amine such as piperidine. escholarship.orgyoutube.com This Boc/Fmoc orthogonality is the basis of the most common strategy in SPPS. total-synthesis.comaltabioscience.com

The allyloxycarbonyl (Alloc) group adds another layer of orthogonality. organic-chemistry.org The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmoc cleavage. total-synthesis.comsigmaaldrich.com It is selectively removed using transition metal catalysis, most commonly with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. nih.govsigmaaldrich.com

The strategic use of these groups is exemplified in derivatives like 4-(Boc-Aminomethyl)-N-Fmoc-L-phenylalanine. sigmaaldrich.com In this molecule, the α-amino group is protected with Fmoc, while the side-chain aminomethyl group is protected with Boc. This allows for the selective deprotection of the α-amino group with a base to extend a peptide chain, while the Boc-protected side chain remains intact for later modification after treatment with acid. This demonstrates the power of orthogonal protection in creating precisely functionalized amino acid building blocks for advanced applications. chemimpex.com

Table 3: Comparison of Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stability | Reference |

| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Base, Hydrogenolysis, Pd(0) | total-synthesis.comorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Acid, Hydrogenolysis | altabioscience.comescholarship.org |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Acid, Base | total-synthesis.comnih.govsigmaaldrich.com |

Selective Functionalization via Differential Protecting Group Manipulation

The synthesis of complex molecules like this compound hinges on the ability to selectively modify one functional group in the presence of others. This is achieved through the strategic use of protecting groups, which act as temporary shields for reactive sites. Differential protecting group manipulation allows for the sequential deprotection and reaction of specific functional groups, enabling precise control over the synthetic pathway.

In the context of this compound and its derivatives, the two primary reactive sites are the α-amino group and the side-chain aminomethyl group. The tert-Butoxycarbonyl (Boc) group is commonly used to protect the α-amino group, while other groups can be employed for the side-chain amine. researchgate.net The choice of protecting groups is crucial; they must be stable under a given set of reaction conditions while being removable under a different, specific set of conditions without affecting other protecting groups. This orthogonality is the cornerstone of selective functionalization.

For instance, after the primary synthesis of this compound, the side-chain aminomethyl group remains free for further modification. One documented application involves its use as an intermediate in the synthesis of gonadotropin-releasing hormone antagonists. chemicalbook.com In this process, the free aminomethyl group undergoes reductive alkylation. chemicalbook.com Subsequently, a different protecting group, such as the Carboxybenzyl (Cbz) group, can be introduced onto the newly functionalized side-chain amine. chemicalbook.com This creates a differentially protected molecule where the α-amino group is shielded by Boc and the side-chain amine is shielded by Cbz.

A clear example of this differential strategy is seen in the compound 4-(Boc-Aminomethyl)-N-Fmoc-L-phenylalanine. sigmaaldrich.com Here, the side-chain amine is protected by Boc, while the α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. sigmaaldrich.com The Fmoc group is labile to basic conditions (like piperidine), whereas the Boc group is labile to acidic conditions (like trifluoroacetic acid, TFA). nih.gov This allows for the selective removal of the Fmoc group to elongate a peptide chain from the α-amino position, while the Boc-protected side chain remains intact, or vice-versa.

Modern synthetic strategies also include the direct C-H functionalization of the phenylalanine ring, which can be guided by directing groups to achieve high site-selectivity, further expanding the toolkit for creating complex derivatives. researchgate.net

Table 1: Common Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., Trifluoroacetic Acid - TFA) nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Base (e.g., Piperidine) nih.gov |

Stereocontrol and Enantioselective Synthesis Considerations

Maintaining the stereochemical purity of chiral centers is paramount in the synthesis of amino acid derivatives, as the biological activity of peptides and pharmaceuticals is often dependent on a specific stereoisomer.

Strategies for Minimizing Racemization during Chemical Transformations

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant side reaction in peptide synthesis. gyrosproteintechnologies.com It most often occurs during the activation of the carboxylic acid group for peptide bond formation. mdpi.com The activation process can lead to the formation of a planar, achiral oxazolone (B7731731) intermediate, which upon ring-opening can yield both the desired L-enantiomer and the undesired D-enantiomer. nih.gov

Several strategies have been developed to suppress this deleterious side reaction:

Coupling Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction is a widely used method to minimize racemization. mdpi.compeptide.com These additives work by reacting with the activated amino acid to form an active ester that is more resistant to oxazolone formation.

Choice of Coupling Reagent: The type of coupling reagent used can significantly impact the degree of racemization. While carbodiimides like DCC and EDC can be effective, they are also known to promote racemization. mdpi.com Reagents such as DEPBT have been shown to produce lower levels of epimerization, though sometimes at the cost of reaction efficiency. mdpi.com

Reaction Conditions: The choice of base and temperature plays a critical role. Sterically hindered bases are often preferred to minimize base-catalyzed epimerization of the activated ester. researchgate.net Lowering the reaction temperature can also limit racemization, particularly when using microwave-assisted synthesis techniques. researchgate.net

Protecting Group Effects: In some cases, the N-terminal protecting group itself can influence racemization. For example, the use of a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly decrease α-carbon racemization compared to standard Fmoc-protected amino acids. nih.gov

Table 2: Influence of Coupling Reagents on Racemization

| Coupling Reagent | Additive | Racemization Potential | Reference |

|---|---|---|---|

| DCC / EDC | None | High | mdpi.com |

| DCC / EDC | HOBt | Suppressed | mdpi.com |

| HBTU / HATU | None | Significant | mdpi.com |

Synthesis of Chiral Phenylalanine Derivatives with High Enantiomeric Purity

To circumvent the challenges of racemization during modification, methods that directly generate unnatural phenylalanine derivatives in high enantiomeric purity are highly valuable.

One powerful approach is the asymmetric α-alkylation of a glycine (B1666218) Schiff base using phase-transfer catalysis. nih.gov In this method, a glycine derivative is alkylated with substituted benzyl (B1604629) bromides in the presence of a chiral phase-transfer catalyst. By using pseudoenantiomeric catalysts, such as those derived from cinchona alkaloids, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the desired α-phenylalanine derivative with excellent yields and high enantioselectivity. nih.gov

Biocatalysis offers another highly effective route. Engineered enzymes, such as amine dehydrogenases, can be used for the reductive amination of α-keto acids to produce chiral amino acids. acs.org These enzymatic reactions are renowned for their exceptional stereoselectivity, often yielding products with greater than 99% enantiomeric excess (ee) under mild, aqueous conditions. acs.orgyoutube.com

Table 3: Example of Enantioselective Synthesis of a Phenylalanine Derivative

| Reaction Type | Substrates | Catalyst | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric α-alkylation | N-(dibenzylidene)glycine tert-butyl ester, Benzyl bromide | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | (S)-Phenylalanine derivative | High | >95% | nih.gov |

Scale-Up and Process Optimization for Research Applications

Transitioning a synthetic route from a small, laboratory-scale preparation to a larger scale suitable for extensive research or preclinical studies presents a unique set of challenges. Process optimization is required to ensure the synthesis is not only efficient and high-yielding but also safe, cost-effective, and robust.

A key aspect of scale-up is the replacement of hazardous, costly, or difficult-to-handle reagents. For example, a small-scale oxidation might use a toxic reagent like the Jones reagent. In a scaled-up process, this could be replaced by a safer and more environmentally benign system, such as a TEMPO-mediated oxidation, which also simplifies the removal of impurities downstream. researchgate.net

The reaction described for the reductive alkylation of this compound at a 40 mmol scale (11.2 g) is an example of a synthesis being conducted at a level suitable for supplying research quantities. chemicalbook.com The use of a Parr hydrogenation vessel for this reaction indicates a process designed for safe and controlled operation beyond the standard round-bottom flask. chemicalbook.com

Successful process optimization for research applications focuses on:

Reagent Selection: Choosing less expensive and safer reagents that are available in bulk.

Solvent Use: Minimizing solvent volumes and selecting solvents that are easier to handle and recycle.

Workup and Purification: Developing purification procedures, such as crystallization over chromatography, that are more amenable to large quantities.

Safety and Control: Ensuring reaction conditions can be safely controlled on a larger scale, managing exotherms, and handling reagents appropriately.

The ultimate goal is to develop a reliable process that can produce tens of grams to kilograms of a stereochemically pure compound, as has been demonstrated for other complex amino acid derivatives. researchgate.net

Applications of N Boc 4 Aminomethyl L Phenylalanine As a Versatile Chemical Building Block

Advanced Peptide Synthesis

The strategic design of peptides with enhanced therapeutic properties often relies on the incorporation of non-natural amino acids. N-BOC-4-(aminomethyl)-L-phenylalanine is a valuable building block in this context, offering a reactive handle on the side chain that can be used for various modifications. chemimpex.com

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound and its derivatives are widely used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptides. chemimpex.comchemimpex.com In SPPS, an amino acid is covalently attached to an insoluble polymer resin, and the peptide chain is built step-by-step. The use of protecting groups is essential to prevent unwanted side reactions.

The BOC group on the alpha-nitrogen of this compound serves this purpose, ensuring that the N-terminus does not react while the C-terminus is coupled to the next amino acid in the sequence. youtube.com For incorporation into a peptide chain using the more common Fmoc-based SPPS strategy, a doubly protected version, Fmoc-N-BOC-4-(aminomethyl)-L-phenylalanine, is utilized. chemimpex.comchemimpex.com The Fmoc group protects the alpha-amino group, while the BOC group protects the side-chain aminomethyl group. chemimpex.com This orthogonal protection scheme allows for the selective removal of the Fmoc group to elongate the peptide backbone, while the BOC group remains to be removed later for side-chain modification. chemimpex.comchemimpex.com This approach is critical for creating custom peptide sequences with high purity and yield. chemimpex.com

Construction of Complex Peptide Architectures with Defined Sequences

The aminomethyl group on the phenylalanine side chain provides a versatile point for chemical ligation or modification, enabling the construction of complex peptide structures beyond simple linear chains. chemimpex.comchemimpex.com This functional handle allows for the creation of branched, cyclic, or stapled peptides. nih.gov

For instance, "stapled peptides" are a class of constrained peptides where a covalent linkage is introduced between two amino acid side chains to lock the peptide into a specific conformation, often an alpha-helix. nih.gov While direct C-H activation methods exist for creating linkages between tryptophan and phenylalanine, the aminomethyl group on this compound offers a more conventional and targeted site for creating such cross-links through amide bond formation or other biocompatible reactions. nih.gov This ability to create custom sequences and architectures is crucial for studying protein-protein interactions and developing new therapeutic agents. chemimpex.comnih.gov

Synthesis of Biologically Active Peptides (e.g., Peptide Hormones, Enzyme Inhibitors)

This compound is a key building block in the synthesis of various biologically active peptides. chemimpex.comchemimpex.com Its incorporation can be pivotal in developing synthetic versions of peptide hormones, enzyme inhibitors, and other molecules with therapeutic potential. chemimpex.comchemimpex.com The unique structure facilitates the introduction of amino acid sequences that can mimic natural proteins, a crucial aspect of drug design. chemimpex.com Researchers have employed this compound in the synthesis of molecules targeting a range of fields, including oncology and immunology. chemimpex.com

Modulation of Peptide Bioactivity and Stability through this compound Incorporation

The introduction of non-natural amino acids like this compound into a peptide sequence can significantly alter its biological properties. The aminomethyl group can be used to attach other molecules, such as polymers or imaging agents, or to create internal cyclizations. These modifications can lead to peptides with enhanced biological activity, specificity, and stability. chemimpex.comchemimpex.com For example, converting a peptide from a flexible linear structure to a more rigid cyclic one can improve its binding affinity to a target receptor and increase its resistance to enzymatic degradation, thereby prolonging its half-life in the body. chemimpex.com The D-enantiomer, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is also used to enhance the stability and bioactivity of the resulting peptides. chemimpex.com

Design and Synthesis of Functionalized Phenylalanine Derivatives

The core structure of this compound serves as a versatile scaffold for creating a wide array of functionalized phenylalanine analogues.

Preparation of Substituted Phenylalanine Analogues

The aminomethyl group on the phenyl ring is a key functional group that allows for further derivatization. Synthetic routes can be designed to modify this amine, leading to a variety of substituted phenylalanine analogues. nih.gov For example, the amine can be acylated, alkylated, or used in reductive amination reactions to attach different functional groups. This allows for the systematic modification of the side chain's properties, such as its charge, polarity, and steric bulk, which in turn can influence the biological activity of peptides containing these analogues. nih.gov A general synthetic pathway starting from BOC-protected amino acids allows for targeted derivatization without racemization of the stereocenter. nih.gov

Table of Research Findings

| Application Area | Key Finding | Reference |

| Peptide Synthesis | Serves as a key building block for creating specific peptide sequences to study protein interactions and functions. chemimpex.com | chemimpex.com |

| SPPS Methodologies | The doubly protected form, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, is ideal for solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides with high purity. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

| Drug Development | Plays a significant role in designing peptide-based therapeutics, particularly in targeting specific biological pathways to enhance efficacy. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |

| Bioactivity Modulation | Incorporation of the D-amino acid version can enhance the stability and bioactivity of peptides, crucial for applications like hormone replacement therapies. chemimpex.com | chemimpex.com |

| Analogue Synthesis | Synthetic routes starting from Boc-protected amino acids allow for the preparation of various analogues without racemization. nih.gov | nih.gov |

Strategies for Bioconjugation and Ligand Attachment

The unique structure of this compound and its derivatives allows for various bioconjugation and ligand attachment strategies. The presence of the aminomethyl group provides a reactive handle that can be used to attach these molecules to other biomolecules or surfaces, which is particularly useful in creating targeted drug delivery systems. nih.govsigmaaldrich.com

One common strategy involves the use of the aminomethyl group for forming stable bonds. For instance, isothiocyanates, which are more stable in aqueous conditions than isocyanates, can be reacted with the amino group to form a stable conjugate. This approach has been used to label antibodies with radionuclides, yielding high labeling efficiency and resulting in conjugates with lower renal toxicity compared to those formed with other linkers. sigmaaldrich.com

Another strategy is visible-light-induced bioconjugation. google.com This method allows for the site-selective functionalization of phenylalanine residues. google.com In this approach, a photosensitizer under blue LED irradiation can activate the phenylalanine ring, enabling a nucleophilic attack. For example, a pyrazole (B372694) moiety can be attached at the para-position of the phenylalanine. This technique has been successfully applied to the site-specific modification of peptides and proteins like insulin. This method is advantageous as it is simple, mild, and rapid.

These strategies are crucial in the development of antibody-drug conjugates (ADCs), which are a promising class of cancer therapeutics. sigmaaldrich.com ADCs utilize an antibody to deliver a potent cytotoxic agent specifically to tumor cells, and the linker chemistry, often involving amino acid residues, is critical for their efficacy and stability. sigmaaldrich.com

Development of Modifiable Scaffolds for Chemical Biology and Drug Discovery Intermediates

This compound and its analogs are highly valued as modifiable scaffolds in chemical biology and as intermediates in drug discovery. nih.govsigmaaldrich.com The presence of orthogonal protecting groups, such as BOC and Fmoc (9-fluorenylmethoxycarbonyl), allows for selective deprotection and modification at different sites on the molecule. This feature is invaluable for creating complex and diverse molecular structures. nih.gov

These scaffolds are frequently employed in solid-phase peptide synthesis to create custom peptides for various biological studies. nih.govsigmaaldrich.com The ability to incorporate such modified amino acids can enhance the stability and biological activity of the resulting peptides. sigmaaldrich.com For example, the incorporation of D-amino acid forms can make peptides more resistant to enzymatic degradation in the body. sigmaaldrich.com

The versatility of these scaffolds extends to their use in developing multifunctional systems for bioorthogonal catalysis. These systems can be modified with targeting ligands or imaging probes, facilitating applications in targeted drug delivery and biosensing. Nanomaterials can be used as scaffolds to carry transition metal catalysts, protecting them from degradation and improving their solubility and efficiency in biological environments.

Below is a table summarizing key derivatives of 4-(aminomethyl)-phenylalanine used as scaffolds:

Interactive Data Table: Phenylalanine-based Scaffolds| Compound Name | Protecting Groups | Key Feature/Application | Reference |

|---|---|---|---|

| Boc-4-(Fmoc-aminomethyl)-L-phenylalanine | BOC, Fmoc | Versatile building block for peptide synthesis and drug development. | nih.gov |

| Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | Fmoc, BOC | Incorporation of D-amino acids to enhance peptide stability. | sigmaaldrich.com |

| 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine | BOC, Fmoc | Used in various research applications. |

Intermediates in Complex Organic Synthesis

Synthesis of Gonadotropin-Releasing Hormone Antagonists

This compound serves as a crucial intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. A simple and cost-effective synthesis for 4-(aminomethyl)-L-phenylalanine has been developed, highlighting its importance in this field. GnRH antagonists are clinically important for treating hormone-dependent diseases.

In one synthetic route, N-Boc-4-aminomethyl-L-phenylalanine is subjected to reductive alkylation. For example, it can be reacted with acetone (B3395972) in the presence of a palladium on carbon (Pd/C) catalyst to produce L-Na-Boc-4-(isopropylamino)phenylalanine. This intermediate is then further modified and incorporated into the peptide sequence of the GnRH antagonist. The development of new GnRH antagonists with improved potency and duration of action is an ongoing area of research.

Precursors for Potent and Selective Proteasome Trypsin-Like Site Inhibitors

The compound also functions as a precursor in the synthesis of building blocks for potent and selective inhibitors of the proteasome's trypsin-like site. The proteasome is a key target for cancer therapy, and inhibitors of its activity can induce apoptosis in cancer cells.

The synthesis involves protecting the aminomethyl group of N-Boc-4-aminomethyl-L-phenylalanine. For instance, the aminomethyl group can be protected with a benzyloxycarbonyl (Cbz) group. This is achieved by reacting 4-Amino-(N-tert-butoxycarbonyl)-L-phenylalanine with benzyloxycarbonyl chloride. The resulting compound, Boc-Phe(4-NHCbz)-OH, is a key intermediate that can be further elaborated to create complex molecules that selectively inhibit the trypsin-like activity of the proteasome.

Applications in Amino-Functionalized Porphyrin Synthesis

This compound derivatives are utilized in the synthesis of amino-functionalized porphyrins, which are being explored as bifunctional catalysts for asymmetric organophotocatalysis. These hybrid molecules combine the light-absorbing properties of porphyrins with the catalytic activity of chiral amines.

In a representative synthesis, a porphyrin containing an aminomethylphenyl group, specifically 5-(4-(aminomethyl)phenyl)-10,15,20-triphenylporphyrin, is coupled with a protected amino acid like N-Boc-L-proline. The coupling forms an amide bond, linking the amino acid to the porphyrin scaffold. Subsequent removal of the BOC protecting group yields the final amino-functionalized porphyrin. These catalysts have shown potential in promoting reactions such as Diels-Alder cycloadditions.

Development of Guanidinylated Phenylalanine Derivatives

The aminomethyl group of this compound provides a convenient point for conversion to a guanidinyl group, leading to the development of guanidinylated phenylalanine derivatives. The guanidinium (B1211019) group is positively charged over a wide pH range and can participate in strong hydrogen bonding interactions, making it a common feature in molecules designed to bind to biological targets like proteins and nucleic acids.

A key example of such a derivative is Fmoc-4-(N,N′-di-Boc-guanidino)-L-phenylalanine. In this compound, the aminomethyl group has been converted to a guanidinyl group that is itself protected with two BOC groups. This doubly protected guanidinyl group is stable during peptide synthesis and can be deprotected under acidic conditions to reveal the functional guanidinium group in the final peptide. Processes for producing guanidinophenylalanine derivatives are of significant interest for creating molecules with tailored binding properties.

Contributions to Neuroscience Research and Neuroprotective Agent Development

This compound has emerged as a chemical intermediate with significant potential in the field of neuroscience. Its unique structure, featuring a protected amino acid scaffold with a reactive aminomethyl group, makes it an attractive starting point for the synthesis of complex molecules designed to interact with the central nervous system. While direct and extensive research on this specific compound's applications in neuroscience is still developing, its utility can be extrapolated from studies on analogous phenylalanine derivatives and its inherent chemical functionalities.

Probes for Neurotransmitter System Investigations

The investigation of neurotransmitter systems is fundamental to understanding brain function and pathology. Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize radiolabeled probes that bind to specific targets in the brain, such as receptors and transporters, allowing for their in vivo visualization and quantification. nih.gov The development of novel and specific PET radioligands is an ongoing area of research. nih.govnih.govresearchgate.net

This compound serves as a valuable precursor for the synthesis of such molecular probes. The presence of the Boc-protected alpha-amino group and the carboxylic acid function allows for its incorporation into peptide chains, while the 4-aminomethyl group on the phenyl ring provides a site for chemical modification. chemimpex.com This modification can include the attachment of a chelating agent for radiometals or a precursor for the introduction of a positron-emitting radionuclide like fluorine-18 (B77423) or carbon-11.

While specific PET or SPECT ligands derived directly from this compound for neurotransmitter system imaging are not extensively documented in publicly available literature, the synthesis of radiolabeled phenylalanine derivatives for imaging is a well-established strategy. For instance, derivatives of phenylalanine have been developed as PET tracers for imaging amino acid transport in tumors, which is also a process of interest in the brain. The general principle involves modifying the phenylalanine structure to introduce a radioactive isotope while maintaining its ability to interact with biological targets.

The 4-aminomethylphenyl group of this compound offers a strategic position for the introduction of various functionalities. This could theoretically be exploited to create ligands for a range of neurotransmitter systems. For example, the aminomethyl group could be functionalized to mimic the structure of endogenous neurotransmitters or to create novel pharmacophores that bind to specific receptor subtypes.

Although direct research is limited, the potential of this compound as a scaffold for neurotransmitter probes is significant. Further research is warranted to explore the synthesis and evaluation of such probes for imaging key neurotransmitter systems like the dopaminergic, serotonergic, and noradrenergic systems.

Precursors in Neuroprotective Agent Synthesis

Neuroprotective agents are compounds that can prevent or slow down the process of neuronal cell death, a hallmark of many neurodegenerative diseases and acute brain injuries. The development of new neuroprotective strategies is a critical area of pharmaceutical research. nih.gov Peptides, in particular, have been investigated for their potential neuroprotective effects. nih.gov

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules with potential neuroprotective activity. The L-phenylalanine core is a common motif in biologically active peptides, and the aminomethyl group provides a handle for creating structural diversity. This allows for the synthesis of libraries of compounds that can be screened for neuroprotective effects.

Research on related compounds supports the potential of this compound in this area. For example, halogenated derivatives of L-phenylalanine have been shown to exhibit neuroprotective properties by attenuating glutamatergic synaptic transmission. nih.gov In studies on rat neuronal cultures exposed to simulated ischemia, these derivatives demonstrated significant neuroprotection. nih.gov Furthermore, N-acyl derivatives of 4-phenoxyaniline (B93406) have been identified as neuroprotective agents that can protect cultured neurons from glutamate- and Bid-induced toxicity. researchgate.net

The synthesis of novel peptides incorporating unusual amino acids to enhance their properties is an active area of research. The 4-(aminomethyl)-L-phenylalanine scaffold can be incorporated into peptide sequences to create novel structures with potentially enhanced stability, cell permeability, and biological activity. While specific neuroprotective agents derived directly from this compound are not yet widely reported, its use as a versatile building block in the design and synthesis of such agents holds considerable promise.

The table below summarizes the properties of some related compounds and their relevance to neuroprotection.

| Compound/Derivative Class | Relevant Finding | Potential Implication for this compound based agents |

| Halogenated L-phenylalanine derivatives | Attenuate excitatory glutamatergic synaptic transmission and show neuroprotection in ischemia models. nih.gov | Derivatives of this compound could be designed to modulate glutamate (B1630785) receptor activity. |

| N-acyl-4-phenoxyaniline derivatives | Provide significant protection against glutamate- and Bid-induced toxicity in cultured neurons. researchgate.net | The aminomethyl group could be acylated to create novel neuroprotective compounds. |

| Peptides with unusual amino acids | Incorporation of non-natural amino acids can enhance peptide properties for therapeutic applications, including neuroprotection. nih.gov | This compound can be used as an unusual amino acid to generate novel peptide-based neuroprotective agents. |

Structural and Mechanistic Characterization of N Boc 4 Aminomethyl L Phenylalanine and Its Derivatives in Academic Contexts

Spectroscopic Elucidation Techniques

Spectroscopy is indispensable for determining the molecular structure, conformation, and functional group composition of N-BOC-4-(aminomethyl)-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a primary tool for the structural elucidation of this compound and its derivatives. nih.gov It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum provides data on the number of different types of protons and their neighboring environments. Key expected signals for this compound include:

BOC Group: A characteristic singlet peak around 1.4 ppm, integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butoxycarbonyl protecting group.

Aromatic Protons: Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons on the para-substituted benzene (B151609) ring.

Aliphatic Protons: Complex multiplets for the α-carbon proton (α-CH) and the β-carbon protons (β-CH₂) of the phenylalanine backbone, as well as the protons of the aminomethyl group (CH₂-NH₂).

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Studies on related N-Boc amino acid derivatives show that the chemical shifts of carbonyl carbons are sensitive to factors like solvent polarity and intra- and intermolecular hydrogen bonding. researchgate.net For this compound, characteristic peaks would confirm the presence of the BOC carbonyl, the carboxylic acid carbonyl, the quaternary carbon of the BOC group, and the distinct carbons of the phenylalanine moiety. researchgate.netchemicalbook.com

Conformational Analysis: NMR techniques, particularly through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and preferred conformations of the molecule in solution. The analysis of coupling constants and chemical shifts can further illuminate the molecule's spatial arrangement. cheminfo.org The structures of related N-Boc-dipeptides have been successfully established using detailed NMR analysis. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for N-BOC-Amino Acid Scaffolds This table presents typical chemical shift ranges based on general knowledge of N-BOC protected amino acids.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| BOC (CH₃)₃ | ~1.4 | Singlet |

| Phenylalanine β-CH₂ | ~2.9 - 3.2 | Multiplet |

| Phenylalanine α-CH | ~4.3 - 4.6 | Multiplet |

| Aminomethyl CH₂ | ~3.8 - 4.0 | Varies |

| Aromatic CH | ~7.1 - 7.4 | Multiplet |

| Amide N-H (BOC) | ~5.0 - 5.5 | Doublet/Broad |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound would display several distinct absorption bands confirming its structure.

Key vibrational frequencies include:

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the BOC-protected amine and the primary aminomethyl group. pressbooks.pub

O-H Stretch: A very broad and strong band, typically between 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretches. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds (from the aliphatic chain and BOC group) and just above 3000 cm⁻¹ for sp² C-H bonds of the aromatic ring. libretexts.org

C=O Stretch: Two strong, sharp peaks are expected for the carbonyl groups. The urethane (B1682113) carbonyl of the BOC group typically absorbs around 1715 cm⁻¹, while the carboxylic acid carbonyl appears around 1760-1690 cm⁻¹. pressbooks.publibretexts.org

C-O Stretch: Bands associated with the C-O bonds of the carboxylic acid and the BOC group are found in the 1210-1320 cm⁻¹ region. libretexts.org

The presence and position of these bands provide a molecular "fingerprint," confirming the incorporation of the BOC protecting group and the integrity of the amino acid structure. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Data compiled from general spectroscopic principles for the functional groups present. pressbooks.publibretexts.org

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine/Amide | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| BOC Group | C=O Stretch | ~1715 | Strong, Sharp |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium-Weak |

| BOC/Carboxyl | C-O Stretch | 1210 - 1320 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized derivatives of this compound. nih.gov

Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules. In ESI-MS studies of N-Boc protected amino acid derivatives, characteristic fragmentation patterns are observed. nih.gov Under positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is typically observed. Subsequent collision-induced dissociation (CID) experiments (MS²) on the [M+Na]⁺ ion of N-Boc derivatives characteristically yield abundant fragment ions corresponding to the loss of isobutylene (B52900) ([M+Na-C₄H₈]⁺) and the further loss of carbon dioxide ([M+Na-Boc+H]⁺). nih.gov These predictable fragmentation pathways are crucial for confirming the presence and location of the BOC protecting group. nih.gov

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives. chemimpex.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, a reversed-phase column (e.g., C18) is commonly used with a gradient elution system, often involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid. nih.gov

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For commercial derivatives, purity levels of ≥98% are often reported based on HPLC analysis. chemimpex.com

Furthermore, specialized chiral HPLC methods are critical for assessing the enantiomeric purity of the L-phenylalanine core. rsc.org These methods use chiral stationary phases to separate the L- and D-enantiomers, which is vital for applications in peptide synthesis where stereochemical integrity is paramount. rsc.orgnih.gov The progress of reactions involving this compound, such as reductive alkylations, can also be monitored effectively by HPLC to ensure the reaction goes to completion. chemicalbook.com

Following a chemical synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a widely used and effective technique for this purpose on a laboratory scale. chemicalbook.com

This technique is a form of preparative liquid chromatography that uses a column packed with a solid stationary phase (typically silica (B1680970) gel) and a solvent system (mobile phase) that is pushed through the column under moderate pressure. The components of the crude mixture are separated based on their differing affinities for the stationary and mobile phases. In documented syntheses involving this compound derivatives, specific solvent systems such as a mixture of ethyl acetate (B1210297) and hexanes (e.g., EtOAc/Hex v/v 7:3) with a small amount of acetic acid (1% AcOH) have been successfully employed to isolate the pure product from the crude reaction mixture. chemicalbook.com The acetic acid is often added to keep the carboxylic acid group protonated and improve the chromatographic behavior on silica gel.

Stereochemical Analysis and Conformational Landscape Studies

The stereochemistry and conformational preferences of phenylalanine derivatives are critical determinants of their biological activity and incorporation into larger molecular frameworks. The presence of the N-Boc protecting group and substitution on the phenyl ring introduce additional layers of complexity to their three-dimensional structure. This section details the analytical methods used to ascertain enantiomeric purity and explores the conformational characteristics of this compound and its closely related analogs in both solid and solution states.

Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of chiral compounds like this compound is essential for their application in research and synthesis. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a primary method.

Chiral HPLC is a powerful technique for separating enantiomers. For N-blocked amino acids, this often involves the use of specialized Chiral Stationary Phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have demonstrated high efficiency in resolving racemic mixtures of t-BOC amino acids. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times. The choice of mobile phase, typically either a polar organic or a reversed-phase system, is crucial for optimizing resolution. sigmaaldrich.com For t-BOC amino acids, reversed-phase mode is often the most effective choice on these types of columns. sigmaaldrich.com

Another HPLC-based approach involves the pre-column derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.gov This method has been successfully applied to various amino acids. nih.gov

Beyond chromatography, other methods have been developed for determining enantiomeric purity. Colorimetric methods using chiral sensors, such as poly(phenylacetylene) bearing specific receptors, can provide a visual and quantitative assessment of the enantiomeric excess of amino acid derivatives. rsc.org

Table 1: Overview of Methods for Enantiomeric Purity Determination of N-Boc-Amino Acids

| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Key Findings/Applicability |

|---|---|---|---|

| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Stationary Phase: Macrocyclic glycopeptides (e.g., Teicoplanin, Ristocetin A). sigmaaldrich.comMobile Phase: Reversed-phase or polar organic mode. sigmaaldrich.com | Baseline resolution is often achieved for t-BOC amino acids; high selectivity and resolution are possible. sigmaaldrich.com |

| HPLC with Chiral Derivatization | Formation of diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column. | Column: Standard C18 (Reversed-Phase). nih.govReagent: Chiral activated esters. nih.gov | A sensitive and widely applicable method for the enantioseparation of amino acids. nih.gov |

| Colorimetric Sensing | Use of a chiral polymer sensor that exhibits a color change upon binding to different enantiomers. | Sensor: Poly(phenylacetylene) with chiral receptors (e.g., (S)-mandelamide). rsc.org | Allows for rapid, visual, and quantitative determination of enantiomeric purity. rsc.org |

Solid-State and Solution-Phase Conformational Investigations of Related Derivatives

The three-dimensional conformation of this compound derivatives influences their intermolecular interactions and packing in the solid state, as well as their dynamic behavior in solution. While specific studies on the target compound are limited, extensive research on related N-Boc-protected amino acids and phenylalanine analogs provides significant insight.

Solid-State Investigations:

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on related N-Boc-protected compounds and phenylalanine itself reveal key conformational features. For instance, investigations into the crystal structure of L-phenylalanine using solid-state density functional theory have provided detailed molecular conformation data. nih.gov In N-Boc-protected ε-caprolactams, X-ray analysis has shown that molecules often adopt chair-like conformations and form distinct hydrogen-bonded dimers in the crystal lattice. researchgate.net These findings suggest that this compound derivatives would likely exhibit well-defined conformations in the solid state, governed by hydrogen bonding involving the carbamate (B1207046), the amino group, the carboxylic acid, and the aminomethyl substituent, as well as π-stacking interactions from the phenyl rings.

Solution-Phase Investigations:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational landscape of molecules in solution. For related N-Boc derivatives, variable temperature (VT) NMR studies have been used to investigate dynamic conformational equilibria. researchgate.net In one study, the 1H NMR spectrum of an N-Boc protected ester was sharp at room temperature but showed significant broadening as the temperature was lowered, indicating the presence of multiple conformers in slow exchange on the NMR timescale. researchgate.net Conformational analysis of phenylalanine analogues using computational methods, corroborated by NMR data, indicates that bulky substituents can significantly restrict the rotational freedom around the peptide backbone (phi, ψ angles) and the side chain (chi angles). nih.gov For this compound in solution, a dynamic equilibrium between multiple conformers is expected, with the relative populations influenced by the solvent, temperature, and pH.

Table 2: Summary of Conformational Analysis Techniques for Phenylalanine Derivatives

| Technique | Phase | Information Obtained | Findings for Related Derivatives |

|---|---|---|---|

| Single-Crystal X-ray Crystallography | Solid-State | Precise bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, crystal packing). | Reveals preferred conformations, such as chair-like rings in caprolactam derivatives, and hydrogen-bonding patterns. researchgate.net |

| NMR Spectroscopy (e.g., 1H, 13C, NOE) | Solution-Phase | Information on conformational dynamics, rotamer populations, and through-space proton-proton distances. | Variable temperature NMR can reveal the presence of multiple, slowly interconverting conformers. researchgate.net NOE studies confirm preferred conformations in solution. nih.gov |

| Computational Modeling | In Silico | Exploration of the potential energy surface, identification of low-energy conformers, and prediction of dihedral angles (φ, ψ). | Shows that bulky groups restrict conformational flexibility of the peptide backbone and side chain. nih.gov |

Theoretical and Computational Investigations of N Boc 4 Aminomethyl L Phenylalanine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. These methods provide a framework for understanding molecular stability, reactivity, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comund.edu It is widely applied to amino acids and their derivatives to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. ijrti.orgfrontiersin.orgmdpi.com For a molecule like N-BOC-4-(aminomethyl)-L-phenylalanine, DFT calculations, often using functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation. und.eduijrti.orgresearchgate.net This process involves systematically exploring the potential energy surface by rotating the flexible dihedral angles in the molecule's backbone and side chain to identify the global minimum. nih.gov Such calculations provide the foundational data for all subsequent analyses, including FMO, MEP, and NBO.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the phenyl ring and the lone pairs of the nitrogen atoms. The LUMO would likely be distributed over the antibonding π* orbitals of the carbonyl groups in the BOC-protecting group and the carboxylic acid moiety.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | ~ -1.0 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Note: These values are illustrative and based on typical DFT results for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to represent different potential values: regions of negative potential (typically red and yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative regions would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups due to their high electronegativity and lone pairs. researchgate.netwikimedia.org These sites represent the primary locations for interaction with electrophiles or for hydrogen bond donation. Conversely, the most positive regions would be found around the hydrogen atoms of the aminomethyl group and the N-H of the BOC-protected amine, making them likely sites for nucleophilic attack or hydrogen bond acceptance. proteopedia.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) at Key Atomic Sites

| Atomic Site | Functional Group | Predicted MEP Range (kcal/mol) | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygens | BOC Group, Carboxyl | Negative (Red/Yellow) | Electrophilic Attack |

| Amine Hydrogens | Aminomethyl, BOC-Amide | Positive (Blue) | Nucleophilic Attack |

| Phenyl Ring Face | Aromatic Ring | Slightly Negative (Green/Yellow) | π-stacking, Cation-π interactions |

Computational Analysis of Intermolecular and Intramolecular Interactions

The structure, stability, and function of molecules are heavily influenced by a complex network of interactions, both within the molecule and with its environment. Computational methods provide deep insight into the nature and strength of these forces.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization or hyperconjugation effects by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, yielding an interaction energy, E(2). ijrti.org

For this compound, significant donor-acceptor interactions are expected. The lone pairs (n) on the oxygen and nitrogen atoms are primary donors, while the antibonding orbitals (π* or σ) of the carbonyl and C-N bonds are key acceptors. These interactions, particularly n → π transitions, contribute to the stabilization of the molecule by delocalizing electron density.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (Filled) | Acceptor NBO (Empty) | Predicted E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(O) of C=O (BOC) | π*(C-N) of amide | High | Lone Pair Delocalization |

| n(N) of amide | π*(C=O) of BOC | Moderate | Resonance Stabilization |

| n(O) of C=O (Carboxyl) | σ*(Cα-C) | Low | Hyperconjugation |

| π(C-C) of Phenyl Ring | π*(C=O) of Carboxyl | Low | Hyperconjugation |

Note: E(2) values are illustrative; higher values indicate stronger electronic delocalization.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the three-dimensional structure of molecules and their interactions with other molecules. biology-pages.infokinampark.comarturorobertazzi.it While methods like NBO can describe some of these effects, other tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide a topological analysis of electron density. These methods create visual maps that partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. This visualization helps in identifying the spatial extent of bonding electrons and lone-pair electrons, which are the primary participants in forming noncovalent interactions like hydrogen bonds and other electrostatic contacts. researchgate.netbyu.edu In this compound, an ELF or LOL analysis would distinctly map the regions of the N-H and O-H covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-system of the phenyl ring, providing a detailed picture of the electronic domains that govern its intermolecular recognition properties.

Simulations of Spectroscopic Properties and Vibrational Analysis

Theoretical simulations of spectroscopic properties are essential for interpreting experimental data and understanding the electronic and structural characteristics of this compound. Methods like Density Functional Theory (DFT) are commonly employed to predict various spectra.

Vibrational analysis, based on theoretical calculations, allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the vibrational bands. For this compound, key vibrational modes would include the stretching and bending of the amide, carbonyl, and amino groups, as well as vibrations of the aromatic ring.

Detailed Research Findings:

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar functional groups to illustrate the output of a computational vibrational analysis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3500 | Stretching of the primary amine N-H bonds. |

| N-H Stretch (Amide) | 3200-3300 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850-2950 | Stretching of the C-H bonds in the BOC and backbone. |

| C=O Stretch (BOC) | ~1760 | Stretching of the carbonyl group in the BOC protecting group. |

| C=O Stretch (Carboxyl) | ~1720 | Stretching of the carboxylic acid carbonyl group. |

| Amide I (C=O Stretch) | ~1680 | Primarily C=O stretching of the amide group. |

| Amide II (N-H Bend) | ~1550 | Primarily N-H bending of the amide group. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

Computational Studies of Conformational Dynamics and Solvent Effects

The biological and chemical activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and flexibility. Computational studies of conformational dynamics aim to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's behavior over time, revealing how different parts of the molecule move and interact. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences the molecule's conformation.

Solvent effects are a critical aspect of these computational studies. The presence of a solvent can significantly alter the preferred conformation of a molecule. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium. These models help in understanding how properties like dipole moment and conformational stability change in different solvents.

Detailed Research Findings:

Although specific molecular dynamics studies on this compound are not found in the reviewed literature, the principles of such investigations can be described. A computational study would likely focus on the torsional angles of the molecule's backbone and side chain to map out the conformational landscape. The bulky BOC group and the aminomethyl-substituted phenyl ring would impose significant steric constraints, influencing the accessible conformations.

The effect of the solvent on the conformational equilibrium can be profound. For instance, in a polar solvent, conformations that expose the polar amine and carboxyl groups would be favored, while in a nonpolar solvent, more compact structures might be preferred.

Table 2: Illustrative Conformational Analysis of a Phenylalanine Derivative in Different Solvents This table presents hypothetical data to illustrate how solvent can affect the conformational preferences and calculated properties of a molecule like this compound.

| Solvent | Dominant Conformer (Dihedral Angles) | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| Vacuum | Extended | 2.5 | 0.0 |

| Water (Polar) | Folded (intramolecular H-bonding) | 4.8 | -1.2 |

| Chloroform (Nonpolar) | Extended | 2.8 | 0.2 |

Future Research Directions and Translational Perspectives

Innovation in Synthetic Pathways and Green Chemistry Approaches

The synthesis of specialized amino acids like N-BOC-4-(aminomethyl)-L-phenylalanine traditionally relies on multi-step processes that can be resource-intensive. Future research is poised to focus on developing more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry.